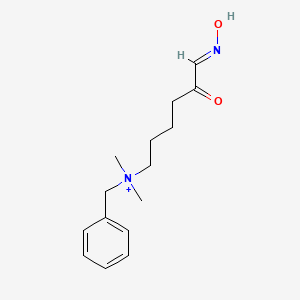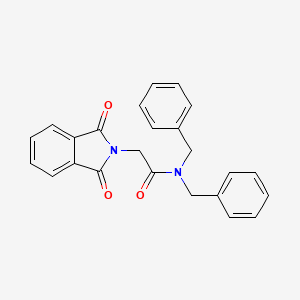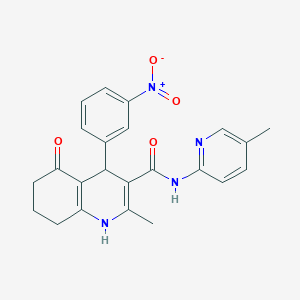![molecular formula C20H19N3O3S2 B11644068 2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina es un compuesto orgánico conocido por su estructura química y propiedades únicas. Este compuesto es un derivado de la 4-nitroanilina y se caracteriza por la presencia de grupos metoxi, nitro y dithioloquinolina. Se utiliza en diversas aplicaciones científicas e industriales debido a su comportamiento químico distintivo y su potencial para formar estructuras moleculares complejas .
Métodos De Preparación
La síntesis de 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina implica múltiples pasos, comenzando con la preparación de 2-metoxi-4-nitroanilina. Este intermedio se sintetiza mediante la nitración de 2-metoxianilina utilizando ácido nítrico y ácido sulfúrico. La 2-metoxi-4-nitroanilina resultante se somete luego a reacciones adicionales para introducir la porción dithioloquinolina. Los métodos de producción industrial a menudo implican la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
La 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados de quinolina correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o gas hidrógeno en presencia de un catalizador pueden convertir el grupo nitro en un grupo amino.
Sustitución: El grupo metoxi se puede sustituir por otros grupos funcionales mediante reacciones de sustitución nucleofílica, utilizando reactivos como haluros de alquilo o cloruros de acilo.
Reacciones de acoplamiento: El compuesto puede participar en reacciones de acoplamiento con sales de diazonio para formar compuestos azoicos, que son útiles en la síntesis de colorantes
Aplicaciones Científicas De Investigación
La 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas complejas y polímeros
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas. Los investigadores investigan sus interacciones con los objetivos biológicos para desarrollar nuevos agentes terapéuticos.
Medicina: Debido a su similitud estructural con ciertos compuestos farmacológicamente activos, se está explorando para el desarrollo de fármacos y la química medicinal.
Industria: El compuesto se utiliza en la producción de colorantes, pigmentos y otros productos químicos especiales. .
Mecanismo De Acción
El mecanismo de acción de la 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina implica su interacción con objetivos moleculares específicos. El grupo nitro puede sufrir reducción para formar intermedios reactivos que interactúan con los componentes celulares, lo que lleva a varios efectos biológicos. La porción dithioloquinolina puede intercalarse con el ADN, afectando la expresión genética y las funciones celulares. Estas interacciones se estudian para comprender los posibles efectos terapéuticos y toxicológicos del compuesto .
Comparación Con Compuestos Similares
Compuestos similares a la 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina incluyen:
2-metoxi-4-nitroanilina: Un precursor en la síntesis del compuesto objetivo, utilizado en la producción de colorantes y pigmentos.
4-nitroanilina: Un análogo más simple utilizado en diversas síntesis químicas y aplicaciones industriales.
2-etoxi-N-(8-metoxi-4,4-dimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno)anilina:
Estos compuestos comparten propiedades químicas similares pero difieren en sus grupos funcionales específicos y aplicaciones, destacando la singularidad de la 2-metoxi-4-nitro-N-[(1Z)-4,4,8-trimetil-4,5-dihidro-1H-[1,2]ditiolo[3,4-c]quinolin-1-ilideno]anilina.
Propiedades
Fórmula molecular |
C20H19N3O3S2 |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
N-(2-methoxy-4-nitrophenyl)-4,4,8-trimethyl-5H-dithiolo[3,4-c]quinolin-1-imine |
InChI |
InChI=1S/C20H19N3O3S2/c1-11-5-7-14-13(9-11)17-18(20(2,3)22-14)27-28-19(17)21-15-8-6-12(23(24)25)10-16(15)26-4/h5-10,22H,1-4H3 |
Clave InChI |
GMVGMNCKHRYFEE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)NC(C3=C2C(=NC4=C(C=C(C=C4)[N+](=O)[O-])OC)SS3)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-bromo-N'-{[(3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B11643987.png)
![(4Z)-4-{[(2-Hydroxyethyl)amino]methylidene}-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B11643998.png)
![5-(2-fluorophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11644004.png)


![Dimethyl 5-({[4-(acetylamino)phenyl]sulfonyl}amino)isophthalate](/img/structure/B11644023.png)
![N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-bromophenyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B11644027.png)
![ethyl 4-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B11644028.png)


![2-{3-ethoxy-4-[2-(3-methylphenoxy)ethoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11644037.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B11644038.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11644042.png)
![propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)
